molecular formula C11H11N3O2 B3135445 1-(4-methylbenzyl)-4-nitro-1H-pyrazole CAS No. 400877-60-3

1-(4-methylbenzyl)-4-nitro-1H-pyrazole

Cat. No. B3135445
CAS RN: 400877-60-3
M. Wt: 217.22 g/mol
InChI Key: LWRGNXGRIFXGAI-UHFFFAOYSA-N
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Description

“1-(4-methylbenzyl)-4-nitro-1H-pyrazole” is a chemical compound that belongs to the class of organic compounds known as pyrazoles . Pyrazoles are compounds containing a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms and three carbon atoms. The “1-(4-methylbenzyl)” part suggests a substitution on the pyrazole ring with a 4-methylbenzyl group .


Molecular Structure Analysis

The molecular structure of “1-(4-methylbenzyl)-4-nitro-1H-pyrazole” would consist of a pyrazole ring substituted with a 4-methylbenzyl group and a nitro group. The exact positions of these substituents on the pyrazole ring would depend on the specific synthesis process .


Chemical Reactions Analysis

The reactivity of “1-(4-methylbenzyl)-4-nitro-1H-pyrazole” would likely be influenced by the presence of the nitro group, which is electron-withdrawing, and the 4-methylbenzyl group, which is electron-donating .

Scientific Research Applications

Molecular Structure and Hydrogen Bonding

  • Hydrogen-Bonded Structures : Research on related pyrazole compounds has shown the presence of polarized molecular structures and hydrogen-bonded chains and sheets. For example, methyl 4-[(5-methyl-1H-pyrazol-3-yl)amino]-3-nitrobenzoate exhibits a polarized structure in the nitroaniline portion and forms hydrogen-bonded chains and sheets through N-H...O and C-H...O hydrogen bonds (Portilla et al., 2007).

Antibacterial and Antifungal Properties

  • Antimicrobial Activities : A study evaluated the antibacterial and antifungal activities of a series of pyrazole derivatives, finding that compounds like 4-[(1-(p-methylbenzyl)-5-nitro-2-oxoindolin-3-ylideneamino)] benzohydrazide showed high antibacterial and antifungal activities (Bassyouni et al., 2012).

Synthesis and Characterization

  • Synthetic Methods : The synthesis of related pyrazole derivatives has been explored, with methods yielding various derivatives like triazole, pyrazole, oxadiazine, and oxadiazole (Bassyouni et al., 2012).
  • Spectroscopic and Theoretical Investigations : Schiff bases containing pyrazole derivatives have been synthesized and characterized using spectroscopic methods, supported by theoretical calculations based on density functional theory (Özkınalı et al., 2018).

Reactivity and Chemical Properties

  • Reactivity of Nitropyrazoles : Research has been conducted on the reactivity of nitropyrazoles like 3,4,5-Trinitro-1H-pyrazole, which reacts with various amines, phenols, and thiols, demonstrating interesting chemical properties (Dalinger et al., 2013).

Antioxidant and Antitumor Activities

  • Antioxidant and Antitumor Properties : Pyrazole derivatives have been synthesized and characterized, showing significant antioxidant activity and potential antitumor effects. For instance, Schiff bases tethered 1,2,4-triazole and pyrazole rings displayed notable inhibitory potentials and antioxidant activities (Pillai et al., 2019).

Mechanism of Action

Target of Action

Compounds with similar structures, such as 1-benzyl-4-methylpiperazine and 4-(2-Thienyl)-1-(4-Methylbenzyl)-1h-Imidazole , have been studied. These compounds are known to interact with various biological targets, suggesting that 1-(4-methylbenzyl)-4-nitro-1H-pyrazole may have similar interactions.

Mode of Action

For instance, the 4-methylbenzyl cation can act as a Brønsted acid, while benzyl cations bearing a strong electron-withdrawing group can act as electron acceptors . Para-halogen-substituted benzyl cations can also serve as substrates for nucleophilic attack at the phenyl ring .

Biochemical Pathways

Compounds with similar structures, such as 1,2,3-triazoles, have been found to exhibit a wide spectrum of medicinal applications against several malignant cells, microorganisms, viruses, and their preventive actions are resistant to various enzymes .

Pharmacokinetics

A study on 14-(3-methylbenzyl)matrine and 14-(4-methylbenzyl)matrine, which are structurally similar, used a liquid-liquid extraction procedure followed by liquid chromatography-electrospray ionization mass spectrometric (lc-esi-ms) analysis to determine their levels in rat plasma . This method could potentially be used to study the pharmacokinetics of 1-(4-methylbenzyl)-4-nitro-1H-pyrazole.

Result of Action

Similar compounds such as 1,2,3-triazoles have been found to exhibit a wide spectrum of medicinal applications against several malignant cells, microorganisms, viruses, and their preventive actions are resistant to various enzymes .

Action Environment

It’s known that environmental factors such as temperature, ph, and the presence of other substances can influence the action of similar compounds .

Safety and Hazards

As with any chemical compound, handling “1-(4-methylbenzyl)-4-nitro-1H-pyrazole” would require appropriate safety precautions. It’s important to refer to the material safety data sheet (MSDS) for specific safety and hazard information .

Future Directions

The future directions for research on “1-(4-methylbenzyl)-4-nitro-1H-pyrazole” would likely involve further exploration of its synthesis, properties, and potential applications. This could include studies on its biological activity, potential uses in medicinal chemistry, and environmental impact .

properties

IUPAC Name

1-[(4-methylphenyl)methyl]-4-nitropyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2/c1-9-2-4-10(5-3-9)7-13-8-11(6-12-13)14(15)16/h2-6,8H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWRGNXGRIFXGAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C=C(C=N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101245864
Record name 1-[(4-Methylphenyl)methyl]-4-nitro-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101245864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-methylbenzyl)-4-nitro-1H-pyrazole

CAS RN

400877-60-3
Record name 1-[(4-Methylphenyl)methyl]-4-nitro-1H-pyrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=400877-60-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[(4-Methylphenyl)methyl]-4-nitro-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101245864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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